molecular formula C22H22O5 B11149744 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B11149744
M. Wt: 366.4 g/mol
InChI Key: XVSGVTSEFIJIAW-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a coumarin-derived ester featuring a 2H-chromen-2-one core substituted at three positions:

  • Position 4: A butyl group (C₄H₉), enhancing lipophilicity.
  • Position 8: A methyl group (CH₃), contributing to steric and electronic modulation.
  • Position 7: A 3-methoxybenzoate ester (C₈H₇O₃), providing a polar aromatic moiety.

The compound’s molecular formula is C₂₂H₂₄O₅, with a molecular weight of 368.43 g/mol (estimated).

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C22H22O5/c1-4-5-7-15-13-20(23)27-21-14(2)19(11-10-18(15)21)26-22(24)16-8-6-9-17(12-16)25-3/h6,8-13H,4-5,7H2,1-3H3

InChI Key

XVSGVTSEFIJIAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 3-methoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Coumarin-Based 3-Methoxybenzoates

The following compounds share key structural motifs with the target molecule, differing primarily in substituents and ester groups:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Coumarin Core) Ester Group Modifications
Target Compound C₂₂H₂₄O₅ 368.43 4-butyl, 8-methyl 3-methoxybenzoate
4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate (858748-99-9) C₂₇H₂₄O₈ 476.47 4-(4-methoxyphenyl), 8-methyl 3,4,5-trimethoxybenzoate
(4-Methyl-6-oxobenzo[c]chromen-3-yl) 3-methoxybenzoate (622788-97-0) C₂₃H₁₈O₅ 374.39 4-methyl (fused benzo[c]chromen) 3-methoxybenzoate
[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate (445228-69-3) C₂₄H₁₈O₇ 418.40 3-(3-methoxyphenoxy), 4-oxo 3-methoxybenzoate
Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups) in analogues. This may enhance membrane permeability in biological systems.
  • The 3,4,5-trimethoxybenzoate group in CAS 858748-99-9 introduces additional methoxy groups, likely improving solubility in polar solvents but increasing steric bulk .

Methoxy positioning on the benzoate (e.g., 3-methoxy vs. 3,4,5-trimethoxy) influences electron distribution, affecting reactivity in ester hydrolysis or coordination chemistry .

Thermal and Spectroscopic Behavior

While direct thermal data for the target compound are unavailable, studies on lanthanide 3-methoxybenzoates () suggest:

  • Thermal Stability : Carboxylate esters like 3-methoxybenzoate typically decompose between 200–400°C, with stability influenced by substituents. The butyl group may delay decomposition compared to shorter alkyl chains.
  • Infrared Spectroscopy: The antisymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies in 3-methoxybenzoate ligands (1568 cm⁻¹ and 1400 cm⁻¹, respectively) indicate bidentate coordination in metal complexes . In non-metallic esters like the target compound, these bands would shift due to esterification.

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